Home > Products > Screening Compounds P34742 > (E)-3-(2-Fluorophenyl)-N-((S)-1-(3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]acrylamide
(E)-3-(2-Fluorophenyl)-N-((S)-1-(3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]acrylamide -

(E)-3-(2-Fluorophenyl)-N-((S)-1-(3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]acrylamide

Catalog Number: EVT-13537532
CAS Number:
Molecular Formula: C19H19FN2O2
Molecular Weight: 326.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(E)-3-(2-Fluorophenyl)-N-((S)-1-(3,4-dihydro-2H-benzo[1,4]oxazin-6-yl)-ethyl]acrylamide is a synthetic compound notable for its role as a potassium channel opener, specifically targeting KCNQ2 channels. This compound has been studied for its potential to inhibit hyperexcitability in neuronal tissues, making it of interest in neurological research and therapeutic applications. The compound has a CAS number of 697287-48-2 and a molecular formula of C19H19FN2O2, with a molecular weight of 326.36 g/mol .

Source and Classification

This compound is classified under the category of organic compounds, particularly as an acrylamide derivative. It is sourced from various chemical suppliers, including Santa Cruz Biotechnology and Apical Scientific, which provide it in small quantities for research purposes . The classification highlights its potential applications in pharmacology and medicinal chemistry.

Synthesis Analysis

Methods

The synthesis of (E)-3-(2-Fluorophenyl)-N-((S)-1-(3,4-dihydro-2H-benzo[1,4]oxazin-6-yl)-ethyl]acrylamide typically involves multi-step organic reactions. While specific synthetic pathways are not detailed in the search results, compounds of similar structure often employ techniques such as:

  1. Amination: Involves the introduction of the amine group into the acrylamide backbone.
  2. Alkylation: The introduction of the ethyl group from the benzo[1,4]oxazine moiety.
  3. Fluorination: Incorporating the fluorine atom at the para position of the phenyl ring.

These methods may utilize reagents such as coupling agents or catalysts to facilitate reactions under controlled conditions.

Technical Details

The synthesis may require careful control of reaction conditions (temperature, pH) to ensure high yields and purity. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the structure and purity of the synthesized compound.

Molecular Structure Analysis

Data

  • Molecular Formula: C19H19FN2O2
  • Molecular Weight: 326.36 g/mol
  • Physical Appearance: Pale yellow solid
  • Solubility: Slightly soluble in chloroform and methanol .
Chemical Reactions Analysis

While specific reactions involving (E)-3-(2-Fluorophenyl)-N-((S)-1-(3,4-dihydro-2H-benzo[1,4]oxazin-6-yl)-ethyl]acrylamide are not extensively documented in the search results, its function as a KCNQ2 channel opener suggests that it may participate in biological processes that modulate neuronal excitability.

Technical Details

Reactions involving this compound may include:

  • Binding interactions with ion channels leading to physiological effects.
  • Metabolic transformations, which could involve enzymatic pathways that modify the compound's structure or activity.
Mechanism of Action

The mechanism through which (E)-3-(2-Fluorophenyl)-N-((S)-1-(3,4-dihydro-2H-benzo[1,4]oxazin-6-yl)-ethyl]acrylamide exerts its effects involves:

  1. Potassium Channel Activation: It acts as an opener for KCNQ2 channels, facilitating potassium ion flow across neuronal membranes.
  2. Reduction of Neuronal Excitability: By enhancing potassium conductance, it helps stabilize membrane potential and reduce hyperexcitability in neurons.

This mechanism is crucial for potential therapeutic applications in conditions characterized by neuronal hyperactivity, such as epilepsy or other neurological disorders .

Physical and Chemical Properties Analysis

Physical Properties

Chemical Properties

The compound exhibits typical properties associated with acrylamides and fluorinated aromatic compounds, including:

  • Reactivity towards nucleophiles due to the presence of the carbonyl group.
  • Potential for hydrogen bonding due to amine and carbonyl functionalities.
Applications

(E)-3-(2-Fluorophenyl)-N-((S)-1-(3,4-dihydro-2H-benzo[1,4]oxazin-6-yl)-ethyl]acrylamide has significant scientific applications:

  1. Neurological Research: Its role as a potassium channel opener makes it valuable for studying neuronal excitability and related disorders.
  2. Pharmacological Development: Potential use in developing therapies for epilepsy or other conditions characterized by excessive neuronal firing.
  3. Biochemical Studies: Useful in understanding ion channel dynamics and their implications in cellular signaling.
Introduction to KCNQ Potassium Channel Modulation in Neurological Therapeutics

Historical Development of KCNQ2 Openers in Pharmacological Research

The therapeutic targeting of neuronal KCNQ (Kv7) potassium channels represents a paradigm shift in managing neuronal hyperexcitability disorders. The foundational discovery that KCNQ2/KCNQ3 heteromers constitute the molecular basis of the M-current (IKM) revolutionized epilepsy research, revealing a critical mechanism for controlling neuronal firing thresholds [1] [5]. This breakthrough emerged from the identification of KCNQ2 mutations in benign familial neonatal epilepsy (BFNS), establishing a direct genotype-phenotype relationship that validated these channels as high-value therapeutic targets [1] [9]. Early pharmacological efforts focused on repurposing existing agents like the benzodiazepine derivative R-L3, which demonstrated IKs activation but lacked neuronal channel specificity [8].

The development of retigabine (ezogabine) marked the first selective KCNQ opener approved for epilepsy treatment. Retigabine shifts the voltage dependence of KCNQ2–5 channels toward more negative potentials and slows deactivation kinetics, effectively enhancing the stabilizing M-current in hyperexcitable neurons [1] [3]. Despite its clinical efficacy, retigabine's associated side effects (including retinal discoloration and CNS effects) and promiscuous activity across KCNQ2–5 subtypes spurred efforts to develop next-generation modulators with improved selectivity profiles [5]. Flupirtine, structurally related to retigabine and originally marketed as a non-opioid analgesic, was subsequently identified as a KCNQ activator but displayed additional NMDA antagonist and GABAergic activities that complicated mechanistic interpretations [8]. These first-generation compounds established the acrylamide scaffold as a privileged structure for KCNQ modulation, setting the stage for rational design of derivatives with optimized properties.

Table 1: Evolution of KCNQ2 Openers in Pharmacological Research

CompoundChemical ClassPrimary MechanismKey Limitations
R-L3BenzodiazepineActivates IKs currentsLow neuronal specificity, cardiac effects
RetigabineAcrylamide derivativeNegative voltage shift in activation, slowed deactivationSkin/retinal discoloration, broad KCNQ2-5 activity
FlupirtineAminopyridine-acrylamideKCNQ opening + NMDA antagonismHepatotoxicity, multi-target effects
(E)-3-(2-Fluorophenyl)-N-((S)-1-(3,4-dihydro-2H-benzo[1,4]oxazin-6-yl)-ethyl]acrylamideStereospecific acrylamidePotent KCNQ2 activation (structure-dependent)Research compound only, limited in vivo data

Role of Acrylamide Derivatives in Neuronal Hyperexcitability Regulation

Acrylamide derivatives have emerged as privileged scaffolds for KCNQ channel modulation due to their unique electrostructural properties that enable precise interactions with the channel's voltage-sensing domain (VSD) and pore gate. The α,β-unsaturated carbonyl system (Michael acceptor motif) confers specific electrophilic characteristics that facilitate hydrogen bonding and dipole interactions within the channel's activation gate [4] [8]. Structural optimization of this core has yielded compounds with varying efficacy and subtype selectivity. For example, fenamate NSAIDs like mefenamic acid exhibit KCNQ2 opening activity but lack specificity due to their COX inhibitory effects [8].

The introduction of fluorophenyl moieties significantly enhances pharmacodynamic properties by promoting cation-π interactions with pore-lining residues. Positional isomerism profoundly impacts activity, as evidenced by the superior efficacy of 2-fluorophenyl analogues compared to their 3- or 4-fluorinated counterparts [2]. This stereoelectronic optimization likely enhances compound positioning within the hydrophobic pocket adjacent to the channel's voltage sensor. Furthermore, incorporation of the 3,4-dihydro-2H-benzo[1,4]oxazine moiety introduces conformational restraint and hydrogen-bonding capability that may stabilize the open state conformation of KCNQ2 channels [2] [6]. The stereospecific (S)-ethyl group in "(E)-3-(2-Fluorophenyl)-N-((S)-1-(3,4-dihydro-2H-benzo[1,4]oxazin-6-yl)-ethyl]acrylamide" (CAS 697287-48-2) exemplifies structure-guided design to optimize binding complementarity with the channel's gating apparatus [6].

Table 2: Key Acrylamide Derivatives in Neuronal Excitability Research

Structural FeatureRole in KCNQ ModulationExample Compounds
Acrylamide coreHydrogen bonding with S5 backboneRetigabine, Flupirtine
Fluorinated arylCation-π interactions with VSD(E)-3-(2-Fluorophenyl)-N-...acrylamide
Chiral centerStereospecific binding enhancement(S)-enantiomer of target compound
Benzoxazine moietyHydrophobic pocket occupation + H-bond donationTarget compound

Properties

Product Name

(E)-3-(2-Fluorophenyl)-N-((S)-1-(3,4-dihydro-2H-benzo[1,4]oxazin-6-YL)-ethyl]acrylamide

IUPAC Name

(E)-N-[(1S)-1-(3,4-dihydro-2H-1,4-benzoxazin-6-yl)ethyl]-3-(2-fluorophenyl)prop-2-enamide

Molecular Formula

C19H19FN2O2

Molecular Weight

326.4 g/mol

InChI

InChI=1S/C19H19FN2O2/c1-13(15-6-8-18-17(12-15)21-10-11-24-18)22-19(23)9-7-14-4-2-3-5-16(14)20/h2-9,12-13,21H,10-11H2,1H3,(H,22,23)/b9-7+/t13-/m0/s1

InChI Key

KJKISBSTHVUMEV-XOVSCCBYSA-N

Canonical SMILES

CC(C1=CC2=C(C=C1)OCCN2)NC(=O)C=CC3=CC=CC=C3F

Isomeric SMILES

C[C@@H](C1=CC2=C(C=C1)OCCN2)NC(=O)/C=C/C3=CC=CC=C3F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.